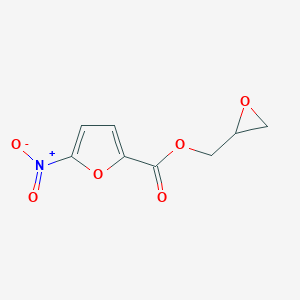

16,16-dimetil Prostaglandina D2

Descripción general

Descripción

La 16,16-Dimetil Prostaglandina D2 es un análogo sintético de la Prostaglandina D2, conocido por su estabilidad metabólica. Este compuesto se caracteriza por su capacidad de mejorar la agregación plaquetaria inducida por ADP y aumentar la presión arterial sistémica en ratas . Es una herramienta valiosa en diversas áreas de investigación, incluidas los estudios cardiovasculares y la regulación de la inflamación.

Aplicaciones Científicas De Investigación

La 16,16-Dimetil Prostaglandina D2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como análogo estable para estudiar las vías y reacciones de las prostaglandinas.

Biología: Se investiga su papel en la agregación plaquetaria y la regulación de la presión arterial.

Medicina: Se explora su potencial aplicación terapéutica en enfermedades cardiovasculares e inflamación.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de la 16,16-Dimetil Prostaglandina D2 implica su interacción con receptores específicos de prostaglandinas. Mejora la agregación plaquetaria inducida por ADP al unirse a estos receptores y activar las vías de señalización descendentes. Esto lleva a una mayor activación y agregación de plaquetas, contribuyendo a sus efectos sobre la presión arterial y la función cardiovascular .

Análisis Bioquímico

Biochemical Properties

16,16-dimethyl Prostaglandin D2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. 16,16-dimethyl Prostaglandin D2 enhances ADP-induced human platelet aggregation, indicating its interaction with platelet aggregation pathways . Additionally, it has been shown to increase systemic blood pressure in rats, suggesting its involvement in cardiovascular biochemical pathways .

Cellular Effects

16,16-dimethyl Prostaglandin D2 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance ADP-induced human platelet aggregation, which is a critical process in blood clotting . Furthermore, it increases systemic blood pressure in rats, indicating its impact on vascular smooth muscle cells and endothelial cells . These effects highlight the compound’s role in regulating cardiovascular functions at the cellular level.

Molecular Mechanism

The molecular mechanism of 16,16-dimethyl Prostaglandin D2 involves its interaction with specific receptors and enzymes. It binds to prostaglandin receptors, particularly the D-prostanoid receptors (DP1 and DP2), which are involved in mediating its effects on platelet aggregation and blood pressure . Additionally, 16,16-dimethyl Prostaglandin D2 is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which further activates peroxisome proliferator-activated receptor gamma (PPARγ) and influences gene expression related to inflammation and cell differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16,16-dimethyl Prostaglandin D2 have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be metabolically stable, with a prolonged half-life in vivo . Studies have shown that it maintains its activity over extended periods, making it a valuable tool for long-term biochemical and physiological studies . Its stability and effects may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of 16,16-dimethyl Prostaglandin D2 vary with different dosages in animal models. In rats, it has been shown to enhance ADP-induced platelet aggregation and increase systemic blood pressure at specific doses . Higher doses may lead to toxic or adverse effects, such as excessive blood pressure elevation and potential cardiovascular complications . Therefore, careful dosage optimization is crucial when using this compound in animal studies to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

16,16-dimethyl Prostaglandin D2 is involved in several metabolic pathways. It is a synthetic analog of Prostaglandin D2 and is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which activates PPARγ and influences gene expression related to inflammation and cell differentiation . The compound also interacts with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions highlight its role in modulating metabolic flux and influencing metabolite levels in various biological systems.

Transport and Distribution

The transport and distribution of 16,16-dimethyl Prostaglandin D2 within cells and tissues involve specific transporters and binding proteins. The compound is known to enhance ADP-induced human platelet aggregation, indicating its interaction with platelet membrane receptors and transporters . Additionally, it increases systemic blood pressure in rats, suggesting its distribution to vascular tissues and interaction with endothelial cells and smooth muscle cells . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 16,16-dimethyl Prostaglandin D2 is crucial for its activity and function. The compound is known to interact with specific receptors and enzymes within cellular compartments. For instance, its interaction with D-prostanoid receptors (DP1 and DP2) occurs at the cell membrane, where it modulates platelet aggregation and blood pressure . Additionally, its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), localizes to the nucleus and activates PPARγ, influencing gene expression related to inflammation and cell differentiation . These subcellular localizations are essential for the compound’s biochemical and physiological effects.

Métodos De Preparación

La síntesis de la 16,16-Dimetil Prostaglandina D2 implica varios pasos, comenzando con el precursor de prostaglandina apropiado. La ruta sintética normalmente incluye la introducción de los grupos 16,16-dimetil en la estructura de la prostaglandina. Esto se logra mediante una serie de reacciones químicas, que incluyen pasos de oxidación y reducción, en condiciones controladas. El producto final se purifica para lograr un alto nivel de pureza, a menudo superior al 98% . Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y eficiencia.

Análisis De Reacciones Químicas

La 16,16-Dimetil Prostaglandina D2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esta reacción puede reducir los grupos cetónicos a grupos hidroxilo.

Sustitución: Esta reacción puede involucrar el reemplazo de grupos funcionales específicos por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

La 16,16-Dimetil Prostaglandina D2 es única debido a su estabilidad metabólica y sus efectos biológicos específicos. Los compuestos similares incluyen:

16,16-Dimetil Prostaglandina E2: Conocida por su papel en la regulación de las células madre hematopoyéticas y la modulación inmunitaria.

16,16-Dimetil Prostaglandina A2: Se utiliza en la investigación de la hipertensión debido a su vida media prolongada y su actividad oral.

Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas y aplicaciones específicas.

Propiedades

IUPAC Name |

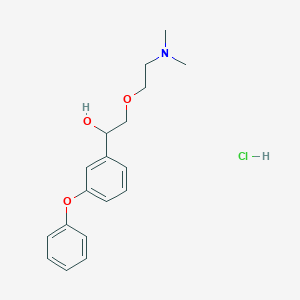

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?

A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.

Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?

A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []

Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?

A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.

Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?

A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

![16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid](/img/structure/B154000.png)